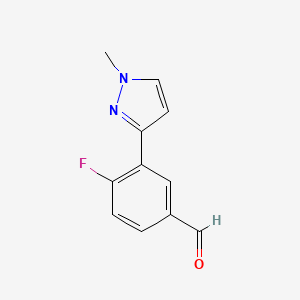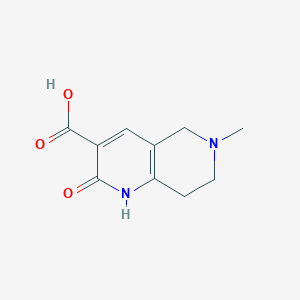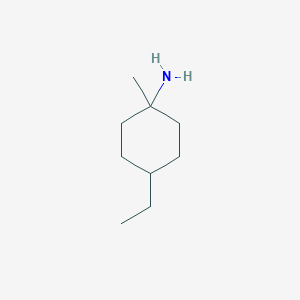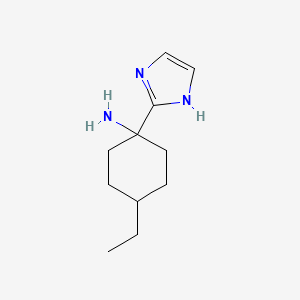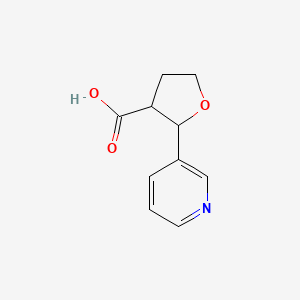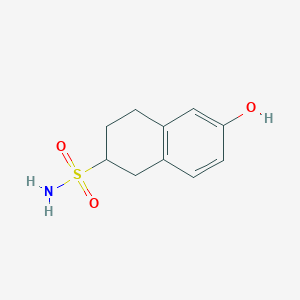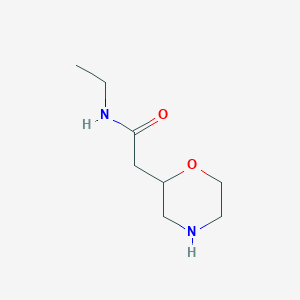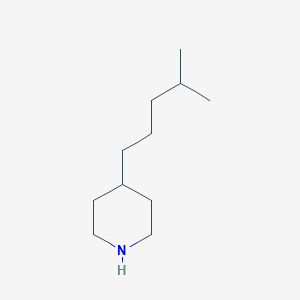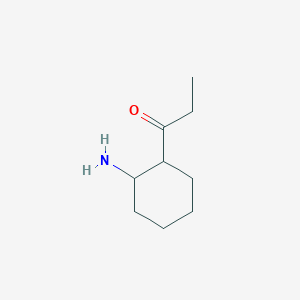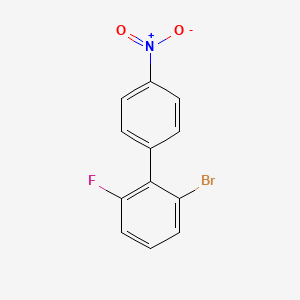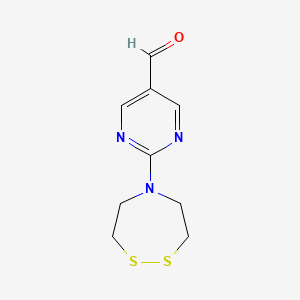
2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C9H11N3OS2 and a molecular weight of 241.33 g/mol . This compound features a unique structure that includes a dithiazepane ring fused to a pyrimidine ring, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes refining reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde largely depends on its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity through binding interactions. The dithiazepane ring and pyrimidine moiety contribute to its binding affinity and specificity, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,2,5-Thiadiazepan-5-yl)pyrimidine-5-carbaldehyde: Similar structure but with a thiadiazepane ring.
2-(1,2,5-Oxadiazepan-5-yl)pyrimidine-5-carbaldehyde: Contains an oxadiazepane ring instead of a dithiazepane ring.
Uniqueness
2-(1,2,5-Dithiazepan-5-yl)pyrimidine-5-carbaldehyde is unique due to the presence of the dithiazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C9H11N3OS2 |
|---|---|
Peso molecular |
241.3 g/mol |
Nombre IUPAC |
2-(1,2,5-dithiazepan-5-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H11N3OS2/c13-7-8-5-10-9(11-6-8)12-1-3-14-15-4-2-12/h5-7H,1-4H2 |
Clave InChI |
KGGNYGJMTNWMQT-UHFFFAOYSA-N |
SMILES canónico |
C1CSSCCN1C2=NC=C(C=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B13200726.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea](/img/structure/B13200733.png)
